molecular formula C13H19NO3 B12322222 3-Amino-3-(4-tert-butoxy-phenyl)-propionic acid CAS No. 372144-19-9

3-Amino-3-(4-tert-butoxy-phenyl)-propionic acid

Cat. No.: B12322222
CAS No.: 372144-19-9
M. Wt: 237.29 g/mol
InChI Key: FSXLNHXWRHGKMQ-UHFFFAOYSA-N
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Description

3-Amino-3-(4-tert-butoxy-phenyl)-propionic acid is an organic compound that features an amino group, a tert-butoxy group, and a phenyl group attached to a propionic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . The reaction conditions often include the use of tert-butyl alcohol and a suitable catalyst under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(4-tert-butoxy-phenyl)-propionic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

3-Amino-3-(4-tert-butoxy-phenyl)-propionic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-3-(4-tert-butoxy-phenyl)-propionic acid involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, while the tert-butoxy group can influence the compound’s hydrophobicity and steric properties. These interactions can affect the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the tert-butoxy group, which can significantly influence its chemical reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for various research applications.

Properties

CAS No.

372144-19-9

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

3-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid

InChI

InChI=1S/C13H19NO3/c1-13(2,3)17-10-6-4-9(5-7-10)11(14)8-12(15)16/h4-7,11H,8,14H2,1-3H3,(H,15,16)

InChI Key

FSXLNHXWRHGKMQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)C(CC(=O)O)N

Origin of Product

United States

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